molecular formula C22H21FN4O2 B3005653 6-(4-fluorophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one CAS No. 1214461-96-7

6-(4-fluorophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one

Cat. No.: B3005653
CAS No.: 1214461-96-7
M. Wt: 392.434
InChI Key: ROGJWDHTGAEXHQ-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

    Introduction of the 4-fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the nicotinoylpiperidinylmethyl group: This could be done via a coupling reaction, such as a reductive amination or a nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyridazinone core.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

    Substitution: The fluorophenyl group might participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles could be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. This could involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one
  • 6-(4-bromophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one
  • 6-(4-methylphenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one

Uniqueness

The presence of the fluorine atom in the 4-fluorophenyl group might confer unique properties such as increased metabolic stability, altered electronic effects, and enhanced binding affinity to biological targets compared to its analogs.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c23-19-5-3-17(4-6-19)20-7-8-21(28)27(25-20)15-16-9-12-26(13-10-16)22(29)18-2-1-11-24-14-18/h1-8,11,14,16H,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGJWDHTGAEXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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